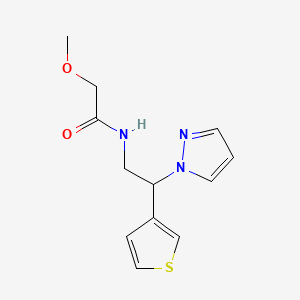
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of novel coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related conditions. The study demonstrates the influence of hydrogen bonding on the self-assembly processes of these complexes, contributing to the understanding of their structural and functional properties (Chkirate et al., 2019).
Antimicrobial Activity
A facile synthesis method has been reported for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing significant antibacterial and antifungal activities. This research provides insights into the potential use of these compounds as antimicrobial agents, offering a new avenue for the development of treatments against various microbial infections (Banoji et al., 2022).
Pharmacological Potential
An investigation into the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been conducted. This research focused on assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that certain compounds exhibit moderate inhibitory effects and antioxidant potential, indicating their possible application in medical treatments for inflammation and pain management (Faheem, 2018).
Antitumor Activity
The synthesis of polyfunctionally substituted heterocyclic compounds derived from specific acetamide precursors has shown promising antitumor activities. The synthesized compounds were evaluated against various human cancer cell lines, demonstrating high inhibitory effects. This research contributes to the development of new chemotherapeutic agents with the potential to treat different types of cancer (Shams et al., 2010).
Synthesis of Substituted Pyrazoles
A study on the microwave-assisted synthesis of substituted pyrazoles and pyrazolo[3, 4-d]thiopyrimidines highlights an efficient method for creating these compounds using simple starting materials. The research offers valuable insights into the synthetic pathways and potential applications of pyrazoles in various scientific fields (Heravi et al., 2006).
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-8-12(16)13-7-11(10-3-6-18-9-10)15-5-2-4-14-15/h2-6,9,11H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFBVJYJHNUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
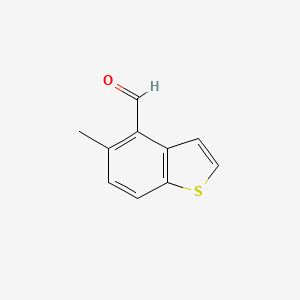
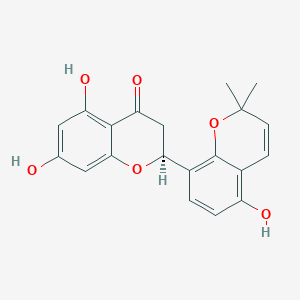
![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)
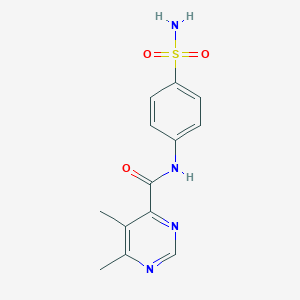
![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

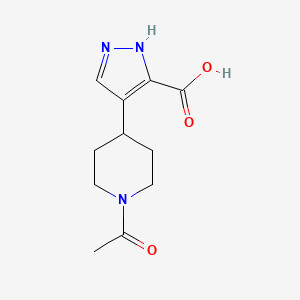

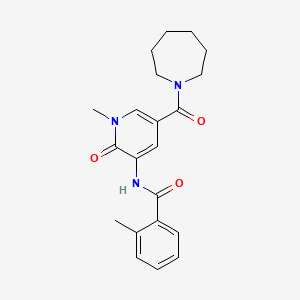
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
